

Synthesis of N,N-diethyl-m-toluamide from mtoluic acid and diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N,N-Bis((~2~H_5_)ethyl)-3methylbenzamide

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Application Note: Synthesis of N,N-diethyl-m-toluamide (DEET)

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid and diethylamine. The primary method described is the conversion of m-toluic acid to its acyl chloride derivative, m-toluoyl chloride, followed by a Schotten-Baumann reaction with diethylamine. An alternative one-pot synthesis using 1,1'-carbonyldiimidazole (CDI) as a coupling agent is also presented, offering high yields and simplified purification. This note includes comprehensive experimental procedures, safety precautions, and quantitative data to ensure clarity and reproducibility.

Introduction

N,N-diethyl-m-toluamide, commonly known as DEET, is a highly effective and widely used insect repellent. Its synthesis is a fundamental example of amide bond formation, a critical reaction in pharmaceutical and chemical industries. The most common and robust synthetic route involves the activation of a carboxylic acid, in this case, m-toluic acid, to a more reactive species that can readily undergo nucleophilic acyl substitution with an amine (diethylamine).



Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient, as it typically results in an acid-base reaction forming a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated. This is most commonly achieved by converting the m-toluic acid into a highly reactive acyl chloride, m-toluoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The subsequent reaction of the acyl chloride with diethylamine, often under basic conditions to neutralize the HCl byproduct, yields DEET.[3][4]

An alternative "one-pot" method utilizes a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid in situ, forming a reactive acylimidazole intermediate that then reacts with diethylamine.[5][6] This approach can offer milder reaction conditions and simpler workup procedures, as the byproducts are water-soluble and easily removed.[5][6]

Reaction Schemes

Method A: Acyl Chloride Pathway Step 1: Formation of m-toluoyl chloride HOOC-C₆H₄-CH₃ + SOCl₂ → ClOC-C₆H₄-CH₃ + SO₂ + HCl

Step 2: Amidation ClOC-C₆H₄-CH₃ + 2 HN(CH₂CH₃)₂ \rightarrow (CH₃CH₂)₂NCO-C₆H₄-CH₃ + (CH₃CH₂)₂NH₂+Cl⁻

Method B: CDI Coupling Pathway HOOC-C₆H₄-CH₃ + CDI \rightarrow Im-OC-C₆H₄-CH₃ + ImH + CO₂ Im-OC-C₆H₄-CH₃ + HN(CH₂CH₃)₂ \rightarrow (CH₃CH₂)₂NCO-C₆H₄-CH₃ + ImH

Data Presentation

Table 1: Reagent Properties and Molar Ratios



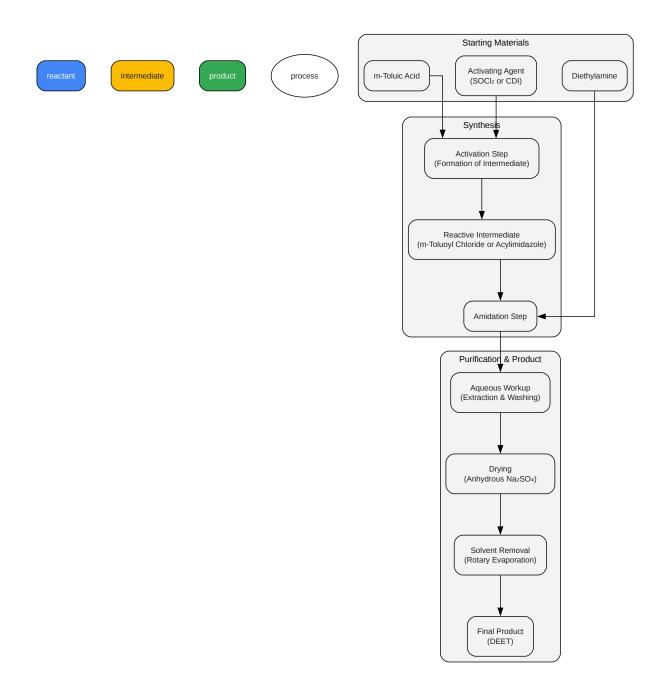
Reagent	Formula	Molar Mass (g/mol)	Density (g/mL)	Molar Ratio (Method A)	Molar Ratio (Method B)
m-Toluic Acid	C ₈ H ₈ O ₂	136.15	~1.05	1.0 equiv	1.0 equiv
Thionyl Chloride	SOCl ₂	118.97	1.636	1.2 - 1.4 equiv	-
Diethylamine	C4H11N	73.14	0.707	2.0 equiv	2.0 equiv
1,1'- Carbonyldiimi dazole (CDI)	C7H6N4O	162.15	-	-	1.2 equiv
Dichlorometh ane	CH ₂ Cl ₂	84.93	1.326	Solvent	Solvent

Table 2: Summary of Reaction Conditions and Yields

Parameter	Method A (Thionyl Chloride)	Method B (CDI Coupling)			
Step 1: Activation					
Temperature	Reflux (~90°C)[7] or Room Temp[8]	Room Temperature[9]			
Time	20-30 minutes	60 minutes			
Step 2: Amidation					
Temperature	0°C to Room Temperature	Room Temperature			
Time	20-30 minutes	30 minutes			
Overall					
Typical Yield	70-98%[7][10]	94-95%[5][6]			
Purification	Extraction, Distillation	Aqueous Extraction[5][6]			

Experimental Workflow Diagram





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